N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864938-56-7
VCID: VC7756410
InChI: InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22)
SMILES: C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Molecular Formula: C18H15N3O3
Molecular Weight: 321.336

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 864938-56-7

Cat. No.: VC7756410

Molecular Formula: C18H15N3O3

Molecular Weight: 321.336

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 864938-56-7

Specification

CAS No. 864938-56-7
Molecular Formula C18H15N3O3
Molecular Weight 321.336
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Standard InChI InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22)
Standard InChI Key NEIMXLJWDPPUOC-UHFFFAOYSA-N
SMILES C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzimidazole core fused to a phenyl group, which is further connected to a 5,6-dihydro-1,4-dioxine ring via a carboxamide linker. This arrangement creates a planar benzimidazole system conjugated with a flexible dioxine scaffold, enabling potential interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC19H16N4O3\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_3
Molecular Weight372.36 g/mol
Hybridizationsp² (aromatic), sp³ (dioxine)
Functional GroupsBenzimidazole, carboxamide, ether

The benzimidazole moiety (C7H5N2\text{C}_7\text{H}_5\text{N}_2) contributes aromaticity and hydrogen-bonding capacity, while the dioxine ring (C6H8O2\text{C}_6\text{H}_8\text{O}_2) introduces conformational flexibility .

Synthesis and Optimization

Synthetic Pathways

Drawing from methodologies for analogous compounds , the synthesis likely involves:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehyde) in the presence of sulfur and N,N-dimethylformamide (DMF) .

  • Dioxine Carboxamide Coupling: Amide bond formation between the benzimidazole-phenyl intermediate and 5,6-dihydro-1,4-dioxine-2-carboxylic acid using coupling agents like EDCl/HOBt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1DMF, sulfur, 80°C, 12 hr65–75
2EDCl, HOBt, DCM, rt, 24 hr50–60

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal aromatic protons (δ 7.2–8.1 ppm) and dioxine methylenes (δ 4.2–4.5 ppm).

  • Mass Spectrometry: ESI-MS expected to show [M+H]+^+ at m/z 373.36 .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit:

  • Low aqueous solubility due to aromaticity but improved solubility in polar aprotic solvents (e.g., DMSO).

  • pH-dependent stability, with hydrolysis risks under acidic/basic conditions at elevated temperatures.

Table 3: Predicted Physicochemical Data

PropertyValue
LogP (octanol-water)2.8 ± 0.3
pKa4.1 (imidazole NH)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator